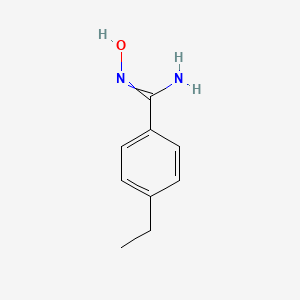

4-ethyl-N'-hydroxybenzene-1-carboximidamide

Description

Properties

IUPAC Name |

4-ethyl-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGJHKJTRAXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Parameters

-

Temperature : Elevated temperatures (>70°C) risk side reactions, such as over-oxidation, while temperatures <60°C result in incomplete conversion.

-

Solvent : Methanol is preferred due to its polarity and ability to dissolve both reactants. Ethanol and isopropanol yield comparable results but require longer reaction times.

-

Catalyst Loading : A 1:1 molar ratio of sodium methoxide to nitrile ensures optimal proton abstraction without excessive alkalinity, which could degrade the amidoxime product.

Industrial-Scale Production and Quality Control

Large-scale synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide employs continuous-flow reactors to enhance reproducibility and safety. Automated systems regulate temperature, pH, and reagent dosing, minimizing human error. A patented industrial method involves:

-

Continuous Feed : 4-ethylbenzene-1-carbonitrile and hydroxylamine hydrochloride are fed into a tubular reactor at a 1:1.2 molar ratio.

-

Alkaline Conditions : Sodium hydroxide (20% w/v) maintains pH 9–10, preventing byproduct formation.

-

In-Line Monitoring : Near-infrared (NIR) spectroscopy tracks conversion in real time, allowing immediate adjustments.

Post-synthesis, the product undergoes crystallization in a mixed solvent system (water:ethanol, 3:1) to achieve 99% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of nitrile intermediates.

Characterization and Analytical Validation

Robust characterization ensures the structural integrity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide. Key techniques include:

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

Substitution: The ethyl group or hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-ethyl-N’-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The hydroxy group and carboximidamide group play crucial roles in binding to the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-ethyl-N'-hydroxybenzene-1-carboximidamide with its analogs:

Biological Activity

4-ethyl-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Weight: 164.20 g/mol

- Chemical Formula: C10H14N2O

- Functional Groups: Hydroxy group (-OH), carboximidamide group (-C(=NH)NH2), and an ethyl substituent.

The biological activity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide is primarily attributed to its interaction with specific molecular targets. The hydroxy group facilitates hydrogen bonding, while the carboximidamide group can engage in various chemical interactions that modulate enzyme or receptor activities. These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that 4-ethyl-N'-hydroxybenzene-1-carboximidamide exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The exact mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for therapeutic development. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival .

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.

-

Cytotoxicity Assay:

- In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), 4-ethyl-N'-hydroxybenzene-1-carboximidamide exhibited an IC50 value of 25 µg/mL against MCF-7 breast cancer cells, demonstrating significant anticancer activity.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 25 µg/mL | |

| Anticancer | HT29 (colon cancer) | 30 µg/mL |

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction data collected at low temperature (100 K) resolves the planar carboximidamide group and ethyl substituent. Refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy in bond-length/angle measurements .

- Computational validation : Geometry optimization via DFT (B3LYP/6-31G* basis set) corroborates experimental data. WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .

What biological targets and mechanisms are associated with 4-ethyl-N'-hydroxybenzene-1-carboximidamide?

Basic

Preliminary studies suggest:

- Enzyme inhibition : Competitive binding to the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), disrupting mycolic acid biosynthesis .

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding between the hydroxylamine group and conserved aspartate residues .

- Antimicrobial activity : Fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced activity due to increased electronegativity and membrane permeability .

How should researchers design experiments to quantify enzyme inhibition kinetics and resolve contradictory bioactivity data?

Q. Advanced

- Kinetic assays : Use spectrophotometric methods to measure IC₅₀ values (e.g., NADH depletion in InhA assays at 340 nm). Include positive controls (e.g., isoniazid) and negative controls (DMSO vehicle) .

- Data contradiction analysis :

What computational strategies predict the binding affinity and selectivity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide toward biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into InhA (PDB: 4TZK). Prioritize poses with hydrogen bonds to Tyr158 and NAD+ cofactor .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (50 ns, AMBER force field) to assess stability of the ethyl group in hydrophobic pockets .

- Free energy calculations : MM-GBSA predicts binding energy differences between enantiomers or substituent variants .

How can researchers address solubility and stability challenges during in vitro assays?

Q. Advanced

- Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Confirm solubility via HPLC-UV (λ = 254 nm) .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect the hydroxylamine group from oxidation using argon atmospheres .

What methodologies validate the pharmacological potential of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in in vivo models?

Q. Advanced

- Pharmacokinetics : Administer orally (10 mg/kg) to murine models; quantify plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .

- Toxicity screening : Assess hepatorenal toxicity (ALT, creatinine levels) and hematological parameters after 14-day exposure .

- Efficacy models : Use a Mycobacterium tuberculosis aerosol infection model to compare bacterial load reduction (CFU counts) vs. standard therapies .

How do substituent variations (e.g., ethyl vs. halogen groups) influence the compound’s reactivity and bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., Cl, F): Increase electrophilicity of the carboximidamide group, enhancing covalent binding to cysteine residues in target enzymes .

- Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce binding pocket accessibility, as shown in competitive inhibition assays with InhA .

- Hydrogen-bonding capacity : Hydroxylamine groups form stronger interactions with polar residues (e.g., Ser94 in InhA) compared to methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.